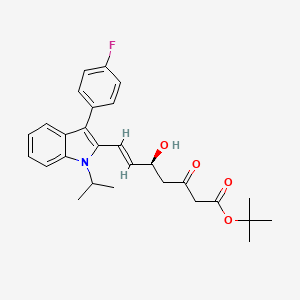![molecular formula C26H19BO2 B12328251 (10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl)boronic acid](/img/structure/B12328251.png)
(10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid is an organic compound that features a boronic acid functional group attached to an anthracene core, which is further substituted with a biphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated anthracene compound in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones
Reduction: Formation of hydroborates or boranes
Substitution: Electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: Use of electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products
Oxidation: Phenolic or quinone derivatives
Reduction: Hydroborate or borane derivatives
Substitution: Halogenated or nitro-substituted anthracene derivatives
科学的研究の応用
(10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid has several scientific research applications, including:
Organic Electronics: Used as a precursor for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs)
Materials Science: Employed in the development of novel materials with unique photophysical properties
Chemistry: Utilized as a building block in the synthesis of complex organic molecules
Biology and Medicine: Investigated for potential use in drug delivery systems and as a fluorescent probe for biological imaging
作用機序
The mechanism by which (10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid exerts its effects is largely dependent on its application. In organic electronics, the compound’s photophysical properties, such as fluorescence and charge transport, play a crucial role. The boronic acid group can also participate in reversible covalent bonding with diols, which is useful in sensor applications.
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: A well-known compound used in OLEDs and TTA-UC systems
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Another anthracene derivative with unique photophysical properties
Uniqueness
(10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts additional reactivity and functionality compared to other anthracene derivatives. This makes it a versatile building block for various applications in materials science and organic synthesis.
特性
分子式 |
C26H19BO2 |
|---|---|
分子量 |
374.2 g/mol |
IUPAC名 |
[10-(3-phenylphenyl)anthracen-9-yl]boronic acid |
InChI |
InChI=1S/C26H19BO2/c28-27(29)26-23-15-6-4-13-21(23)25(22-14-5-7-16-24(22)26)20-12-8-11-19(17-20)18-9-2-1-3-10-18/h1-17,28-29H |
InChIキー |
UKDBUZJPKSZSTR-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC(=C4)C5=CC=CC=C5)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride](/img/structure/B12328182.png)



![Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl-](/img/structure/B12328204.png)

![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-5-iodo-](/img/structure/B12328214.png)





![4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12328242.png)
![(2S)-6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid](/img/structure/B12328243.png)
